3-(Trifluoromethyl)phenylmethane sulfonyl chloride is an organosulfur compound characterized by its molecular formula and a molecular weight of approximately 258.65 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonyl chloride functional group. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, metabolic stability, and protein-binding affinity, making it particularly valuable in medicinal chemistry and synthetic applications .
3-(Trifluoromethyl)phenylmethane sulfonyl chloride belongs to the class of sulfonyl chlorides, which are known for their utility in organic synthesis due to their ability to react with nucleophiles. It is also classified as an organofluorine compound due to the presence of the trifluoromethyl group.
The synthesis of 3-(trifluoromethyl)phenylmethane sulfonyl chloride typically involves several steps:
The general reaction can be represented as follows:
This method is noted for its efficiency and high yield, producing significant quantities of the desired compound .
The molecular structure of 3-(trifluoromethyl)phenylmethane sulfonyl chloride consists of:
The primary reactions involving 3-(trifluoromethyl)phenylmethane sulfonyl chloride include:
These reactions are facilitated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it a versatile reagent in organic synthesis.
In biological contexts, compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their unique electronic properties. For example:
3-(Trifluoromethyl)phenylmethane sulfonyl chloride has several applications in scientific research:
The development of trifluoromethyl-substituted aromatic sulfonyl chlorides traces back to foundational organofluorine research in the early 20th century. The first systematic investigation of trifluoromethyl groups in biological contexts was documented by Lehmann in 1927 [4]. Early synthetic routes relied on harsh methods like the Swarts reaction (1892), employing antimony trifluoride (SbF₃) to fluorinate benzotrichloride derivatives, yielding precursors for compounds like 3-(trifluoromethyl)phenylmethane sulfonyl chloride [4]. Industrial production scaled up in the 1930s when IG Farben and Kinetic Chemicals replaced SbF₃ with anhydrous hydrogen fluoride (HF), improving efficiency but posing handling challenges [4] [8].
A breakthrough emerged with the McLoughlin-Thrower reaction (1962), enabling copper-mediated coupling of iodoaromatics with trifluoroiodomethane (CF₃I) at elevated temperatures (150°C). This method facilitated access to trifluoromethylated aromatics—key intermediates for sulfonyl chlorides [4]. Subsequent innovations, such as Kobayashi and Kumadaki's trifluoromethylation protocol (1969), expanded the substrate scope to electron-deficient aromatics, critical for synthesizing meta-substituted derivatives like 3-(trifluoromethyl)phenyl derivatives [4].
The 1980s–2000s saw catalytic advancements. Palladium-catalyzed couplings using CF₃ZnI (1982) and copper-catalyzed reactions with trifluoromethylsilanes (2009) improved selectivity and functional group tolerance [4] [5]. Electrophilic trifluoromethylation reagents, exemplified by Umemoto's S-(trifluoromethyl)dibenzothiophenium salts (1990), offered chemoselective pathways under mild conditions [4]. Modern photoredox catalysis (e.g., 2021) using triflyl chloride (CF₃SO₂Cl) and light further revolutionized synthesis, enabling room-temperature functionalization of heteroaromatics [5] [9].
Industrial Synthesis Refinements:Patented routes (e.g., CN102336689A) optimized 3-(trifluoromethyl)phenylmethane sulfonyl chloride production via diazotization-sulfonation sequences:
Table 1: Evolution of Synthetic Methods for Trifluoromethyl-Substituted Sulfonyl Chlorides
| Era | Method/Reagent | Key Advancement | Limitations |
|---|---|---|---|
| 1892–1930s | Swarts reaction (SbF₃/HF) | First scalable trifluoromethylation | Corrosive reagents; low selectivity |
| 1960s | McLoughlin-Thrower (Cu/CF₃I) | Aromatic coupling | High temperatures; stoichiometric Cu |
| 1980s | Pd/CF₃ZnI (Kitazume) | Catalytic coupling | Sensitivity to moisture |
| 1990s | Umemoto reagents (S⁺CF₃) | Electrophilic trifluoromethylation | Cost of specialized reagents |
| 2020s | Photoredox (CF₃SO₂Cl/light) | Mild conditions; broad scope | Requires specialized catalysts |
3-(Trifluoromethyl)phenylmethane sulfonyl chloride exemplifies the strategic integration of fluorinated building blocks in drug design. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl chloride moiety serves as a versatile handle for nucleophilic substitution—critical for constructing sulfonamides, sulfonate esters, and sulfones [3] [10].
Impact on Pharmacokinetics:
Table 2: Pharmaceutical Applications of Derived Intermediates
| Derivative | Target Therapeutic Area | Biological Impact | Reference Compound |
|---|---|---|---|
| Sulfonamide antibiotics | Anti-infectives | Disrupts folate synthesis in bacteria | Sulfa drugs (Prontosil lineage) |
| Urea-based kinase inhibitors | Oncology | Downregulates EGFR/KRAS in lung cancer (A549 cells) | Compound 8 (Scientific Reports) |
| Sulfonylurea receptor ligands | Metabolic disorders | Potentiates insulin secretion | Glibenclamide analogs |
Case Study: Anticancer Agents:Aryl-urea derivatives bearing 3-(trifluoromethyl)phenyl sulfonyl motifs (e.g., Compound 8) exhibit potent activity against pancreatic cancer (PACA2 cells, IC₅₀ = 22.4 μM), outperforming doxorubicin (IC₅₀ = 52.1 μM) [1]. Mechanistic studies confirm downregulation of DNA-repair genes (BRCA1, PALB2) and oncogenic pathways (KRAS), directly linked to the CF₃ group’s bioisosteric effects [1] [4].
Synthetic Utility:This building block streamlines the synthesis of complex pharmacophores:
Table 3: Key Fluorinated Compounds Synthesized from This Building Block
| Compound Name | Chemical Structure | Therapeutic Use |
|---|---|---|
| Celecoxib analog | 4-[5-(Trifluoromethyl)-3-pyridyl]benzenesulfonamide | COX-2 inhibitor |
| Bicalutamide intermediate | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | Antiandrogen therapy |
| Sorafenib precursor | 4-{4-[3-(Trifluoromethyl)benzoyl]amino}phenoxybenzamide | Kinase inhibitor (renal cancer) |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5